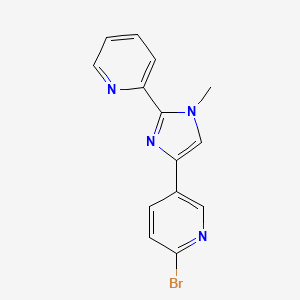
2-Bromo-5-(1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings
Preparation Methods
The synthesis of 2-Bromo-5-(1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This method is widely used for forming carbon-carbon bonds and involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in various solvents, including water and organic solvents . Industrial production methods may involve large-scale synthesis using similar coupling reactions, optimized for yield and purity.
Chemical Reactions Analysis
2-Bromo-5-(1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used. For example, oxidation can be achieved using strong oxidizing agents, while reduction can be performed using reducing agents like sodium borohydride.
Coupling Reactions: Besides the Suzuki–Miyaura coupling, the compound can participate in other coupling reactions, such as the Heck reaction, to form more complex molecules.
Scientific Research Applications
2-Bromo-5-(1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for synthesizing various biologically active molecules, including potential drug candidates.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar compounds to 2-Bromo-5-(1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl)pyridine include other heterocyclic compounds with pyridine and imidazole rings. For example:
2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazole-5-carboxamidine hydrochloride: This compound also features a pyridine ring and has shown activity against adenovirus.
2-Phenylimidazo[1,2-a]pyridine: Known for its diverse bioactivity, including antiviral and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique chemical and biological properties.
Properties
IUPAC Name |
2-bromo-5-(1-methyl-2-pyridin-2-ylimidazol-4-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4/c1-19-9-12(10-5-6-13(15)17-8-10)18-14(19)11-4-2-3-7-16-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSTUJJELHBYCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2=CC=CC=N2)C3=CN=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676732 |
Source


|
| Record name | 2-Bromo-5-[1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201802-66-5 |
Source


|
| Record name | 2-Bromo-5-[1-methyl-2-(pyridin-2-yl)-1H-imidazol-4-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B598850.png)

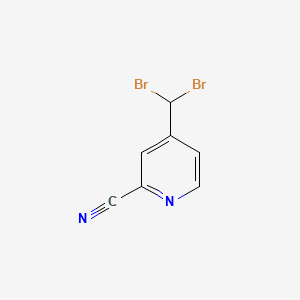
![6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B598854.png)
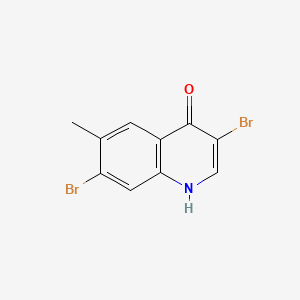

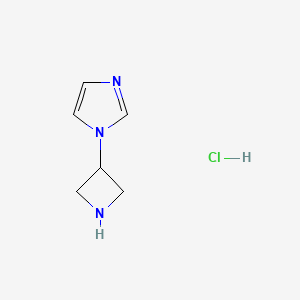

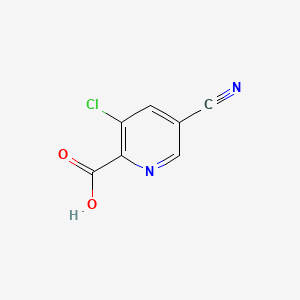

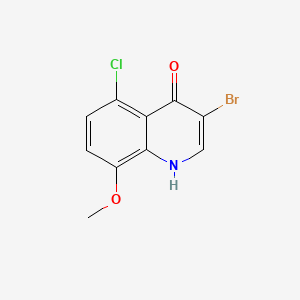

![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)
